4-Amino-1,2,4-triazole
Overview
Description
4-Amino-1,2,4-triazole is a triazole derivative known for its versatile applications in various fields of chemistry and biology.
Synthesis Analysis
- Ruthenium-catalyzed synthesis of triazole-based scaffolds, including 4-amino-1,2,4-triazole derivatives, has been developed, allowing for the preparation of biologically active compounds and peptidomimetics (Ferrini et al., 2015).
- 4-Amino-1,2,4-triazole can be synthesized from formic acid and hydrazine hydrate through condensation and cyclocondensation (Zhang Liang, 2008).
Molecular Structure Analysis
- Novel compounds of 4-amino-1,2,4-triazole with various acids have been prepared, showing diverse crystal structures and hydrogen bonding patterns (Matulková et al., 2008).
Chemical Reactions and Properties
- 4-Amino-1,2,4-triazole derivatives exhibit a range of chemical reactions, including the Dimroth rearrangement, and are useful for generating bicyclic systems (Albert, 1986).
- The reactivity of C-amino-1,2,4-triazoles towards electrophiles has been explored, revealing insights into nucleophilicity and reaction pathways (Chernyshev et al., 2015).
Physical Properties Analysis
- The crystal structure of various 4-amino-1,2,4-triazole compounds has been characterized, showing diverse spatial arrangements and intermolecular interactions (Şahin et al., 2011).
Chemical Properties Analysis
- Triazole compounds, including 4-amino-1,2,4-triazole, have shown various biological activities and are potential candidates for drug development (Yeye et al., 2020).
- Their utility as raw materials in fine organic synthesis, particularly in the production of agricultural products, pharmaceuticals, and dyes, has been summarized (Nazarov et al., 2021).
Scientific Research Applications
Agriculture and Pharmaceuticals :
- Used in the production of agricultural products and pharmaceuticals (Nazarov et al., 2021).
Dyes and High-Energy Materials :
- Employed in the manufacturing of dyes and high-energy materials (Nazarov et al., 2021).
Anti-Corrosion Additives :
- Utilized as anti-corrosion additives (Nazarov et al., 2021).
Biomedical Applications :
- Derivatives like 4-Amino-5-mercapto[1,2,4]triazole provide access to new classes of biologically active compounds for biomedical applications (Riyadh & Gomha, 2020).
Optical Materials and Photosensitizers :
- Used in practice for optical materials and photosensitizers (Parchenko, 2019).
Antioxidants and Fuel Additives :
- Functions as antioxidants and additives for fuels and oils (Parchenko, 2019).
Corrosion Inhibition :
- Derivatives like 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol are effective in corrosion inhibition (Sudheer & Quraishi, 2013).
Antileishmanial Activity :
- Shows significant antileishmanial activity against Leishmania infantum (Süleymanoğlu et al., 2017).
Cancer Treatment Research :
- Acts as an important pharmacophore in anti-cancer compounds (Kaur et al., 2016).
Diuretic and Antidiuretic Effects :
- Certain derivatives exhibit both diuretic and antidiuretic effects, with significant bioactivity (Kravchenko, 2018).
X-Ray Structural Analysis :
- Compounds with oxalic, succinic, and adipic acids have been prepared for X-ray structural analysis (Matulková et al., 2008).
Corrosion Inhibitors in Acidic Solutions :
- Triazole derivatives serve as corrosion inhibitors in acidic and neutral solutions (Allam, 2007).
Antibacterial and Anti-inflammatory Activities :
- Synthesized compounds demonstrated high antibacterial, antifungal, and anti-inflammatory activities (El-Reedy & Soliman, 2020).
Corrosion Inhibition of Mild Steel :
- Inhibits acidic corrosion of mild steel with high efficiency (Bentiss et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4-triazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-1-4-5-2-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUPJKTGNBGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9033058 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2,4-triazole | |
CAS RN |
584-13-4 | |
Record name | 4-Amino-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 584-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7242 | |
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Record name | 584-13-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Amino-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9033058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-1,2,4-triazol-4-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-AMINO-1,2,4-TRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O57Y04816H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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